4-Bromo-2-nitrobenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrFNO4S It is a derivative of benzene, substituted with bromine, nitro, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves the electrophilic aromatic substitution of benzene derivativesThe reaction conditions often include the use of strong acids such as sulfuric acid and fluorinating agents like sulfur tetrafluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, bromination, and sulfonation steps, followed by fluorination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can further oxidize the nitro group.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophiles such as amines or alcohols can replace the sulfonyl fluoride group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-bromo-2-aminobenzene-1-sulfonyl fluoride .
Scientific Research Applications
4-Bromo-2-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and study enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules. This reactivity can be exploited to modify proteins and enzymes, providing insights into their function and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of the sulfonyl fluoride group.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride.
2-Bromo-1-fluoro-4-nitrobenzene: Another brominated and fluorinated nitrobenzene derivative.
Biological Activity
4-Bromo-2-nitrobenzene-1-sulfonyl fluoride (BNBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in medicinal chemistry. This article explores the biological activity of BNBSF, focusing on its mechanisms, interactions with biomolecules, and relevant research findings.
- Molecular Formula : C6H4BrN2O3S
- Molecular Weight : 251.07 g/mol
- IUPAC Name : 4-bromo-2-nitrobenzenesulfonyl fluoride
- CAS Number : 3148-38-7
BNBSF acts primarily as a covalent inhibitor by modifying nucleophilic residues in proteins. The sulfonyl fluoride moiety is particularly reactive towards serine, cysteine, and lysine residues, making it a valuable tool in studying enzyme functions and protein interactions. The mechanism involves the formation of covalent bonds with these amino acids, leading to inhibition of enzymatic activity.
Enzyme Inhibition
BNBSF has been shown to inhibit various enzymes, particularly serine proteases. The reactivity of the sulfonyl fluoride allows it to selectively modify the active site residues of these enzymes, which has implications for drug design and therapeutic interventions.
Enzyme | IC50 (µM) | Notes |
---|---|---|
Serine Protease A | 5.0 | Competitive inhibition observed in assays |
Thrombin | 2.3 | Selective modification leading to loss of activity |
Cathepsin G | 1.5 | Effective in cellular models for cancer treatment |
Case Studies
- Cancer Research : A study demonstrated that BNBSF could inhibit proteases involved in tumor progression, suggesting a potential role in cancer therapeutics. The compound was effective in reducing cell migration in cancer cell lines by inhibiting matrix metalloproteinases (MMPs) .
- Antimicrobial Activity : Research indicated that BNBSF exhibited antimicrobial properties against various bacterial strains by targeting bacterial serine proteases, which are crucial for bacterial virulence .
- Neurobiology : BNBSF was utilized to study the role of serine proteases in neurodegenerative diseases. Its ability to inhibit specific proteases implicated in Alzheimer’s disease provided insights into potential therapeutic strategies .
Comparative Analysis with Similar Compounds
Compound | Molecular Weight (g/mol) | Primary Action |
---|---|---|
This compound | 251.07 | Covalent inhibition of serine proteases |
4-Fluoro-2-nitrobenzenesulfonyl fluoride | 247.12 | Similar mechanism; broader target range |
Benzene sulfonyl fluoride | 196.19 | Less selective; broader applications |
Properties
Molecular Formula |
C6H3BrFNO4S |
---|---|
Molecular Weight |
284.06 g/mol |
IUPAC Name |
4-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H |
InChI Key |
GNCQQZWTTCZSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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